

N-Boc-O-benzyl-L-homoserine CAS number and molecular weight

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Compound of Interest

Compound Name: Boc-L-Homoser-Obzl

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In-Depth Technical Guide to N-Boc-O-benzyl-L-homoserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-tert-butyloxycarbonyl-O-benzyl-L-homoserine, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document outlines its chemical properties, a representative synthesis protocol, and its primary application in solid-phase peptide synthesis (SPPS).

Core Compound Data

N-Boc-O-benzyl-L-homoserine is a derivative of the non-proteinogenic amino acid L-homoserine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. These protecting groups are crucial for its application in controlled, stepwise peptide synthesis.



Parameter	Value	Reference
CAS Number	59408-74-1	
Molecular Formula	C16H23NO5	
Molecular Weight	309.36 g/mol	_
Appearance	White to off-white crystalline powder	
Purity	≥ 99% (HPLC)	_
Melting Point	48-57 °C	
Boiling Point	480.5°C at 760 mmHg	
Density	1.154 g/cm ³	_
Storage	2-8 °C	_

Synthesis of N-Boc-O-benzyl-L-homoserine: A Representative Protocol

The synthesis of N-Boc-O-benzyl-L-homoserine is typically achieved by the benzylation of the side-chain hydroxyl group of N-Boc-L-homoserine. A common method for forming such benzyl ethers involves the use of a benzyl halide and a strong base. The following is a representative experimental protocol based on standard organic chemistry procedures.

Reaction Scheme:

Materials:

- N-Boc-L-homoserine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide (Bzl-Br)
- Anhydrous N,N-Dimethylformamide (DMF)



- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- · Argon or Nitrogen gas for inert atmosphere

Procedure:

- Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (Argon or Nitrogen).
- Dissolution: N-Boc-L-homoserine (1 equivalent) is dissolved in anhydrous DMF.
- Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise over 15 minutes, allowing for the evolution of hydrogen gas to subside between additions. The mixture is stirred at 0 °C for an additional 30 minutes.
- Benzylation: Benzyl bromide (1.2 equivalents) is added dropwise to the reaction mixture at 0
 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
- Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate
 and water. The organic layer is separated, and the aqueous layer is extracted twice more
 with ethyl acetate.
- Washing: The combined organic layers are washed with water and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-Boc-O-benzyl-L-homoserine.



Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Boc-O-benzyl-L-homoserine is as a protected amino acid monomer in solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl protection strategy. In this methodology, the peptide is assembled sequentially while anchored to an insoluble polymer resin.

The workflow for incorporating an N-Boc-O-benzyl-L-homoserine residue into a growing peptide chain on a solid support is outlined below.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.

Detailed Steps of the SPPS Cycle:

- Coupling: The free N-terminal amine of the resin-bound peptide attacks the activated carboxyl group of N-Boc-O-benzyl-L-homoserine. Common activating agents include dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxybenzotriazole (HOBt).
- Washing: The resin is washed with solvents like dichloromethane (DCM) and dimethylformamide (DMF) to remove excess reagents and byproducts.
- Deprotection: The N-terminal Boc protecting group is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in DCM.[1][2] This exposes a new N-terminal amine.
- Washing: The resin is washed to remove the TFA and the cleaved Boc-group byproducts.
- Neutralization: The N-terminal ammonium salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to regenerate the free amine.[1]
- Washing: A final wash removes the excess base and its salt, preparing the resin-bound peptide for the next coupling cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups (like the benzyl group on the homoserine residue) are removed, typically in a single step using a strong acid such as hydrofluoric acid (HF).



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References

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